

Validating Hpk1-IN-33 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: **Hpk1-IN-33**

Cat. No.: **B12409493**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Hpk1-IN-33** with other alternative inhibitors for validating target engagement of Hematopoietic Progenitor Kinase 1 (Hpk1) in cellular assays. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of these compounds.

Introduction to Hpk1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.^[1] Upon TCR activation, Hpk1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76 at serine 376 (pSLP-76 Ser376).^[1] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the disassembly of the TCR signaling complex and subsequent attenuation of T-cell activation and effector functions.

The inhibitory role of Hpk1 in anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy.^[2] Small molecule inhibitors of Hpk1 are being developed to block its kinase activity, thereby unleashing the full potential of T-cell-mediated tumor cell killing. Validating that these inhibitors engage with Hpk1 within the cellular environment is a critical

step in their development. This guide focuses on **Hpk1-IN-33** and provides a comparative analysis with other known Hpk1 inhibitors.

Comparative Analysis of Hpk1 Inhibitors

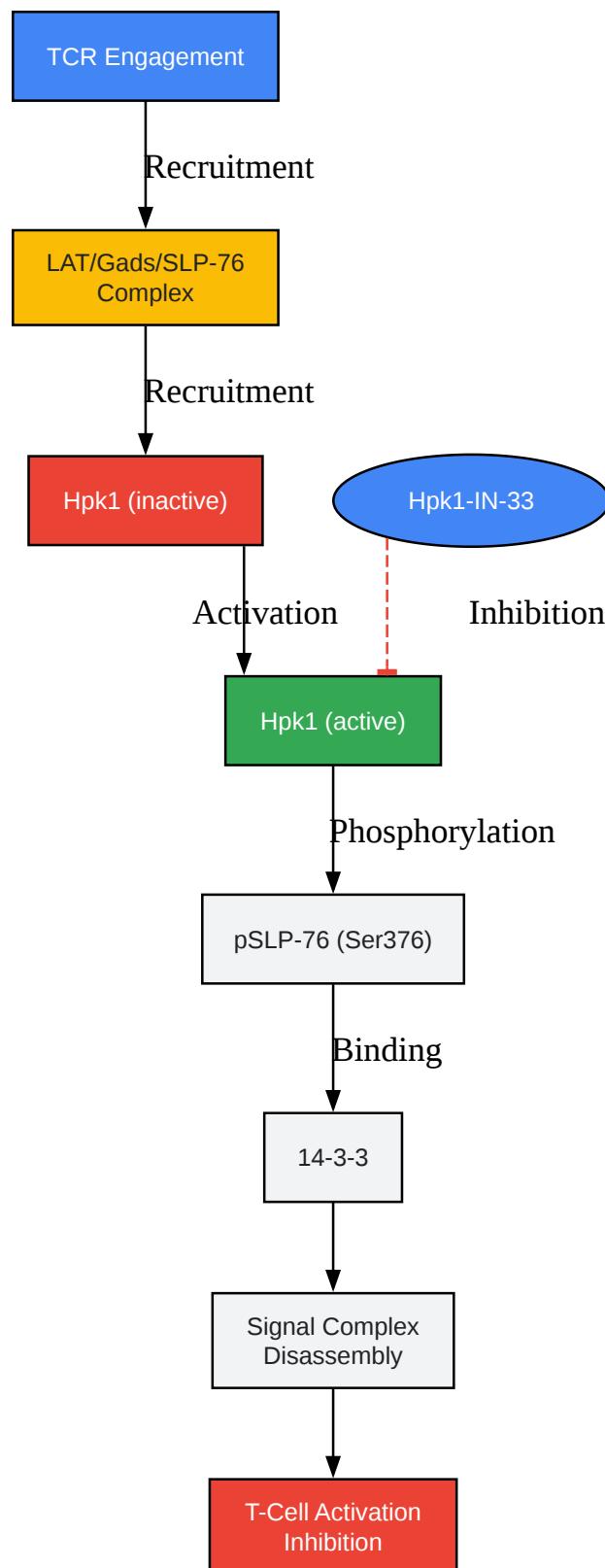
The following table summarizes the quantitative data for **Hpk1-IN-33** and a selection of alternative Hpk1 inhibitors. The data has been compiled from various sources and provides a basis for comparing their potency and cellular activity.

Compound	Target	Assay Type	IC50 / Ki / EC50	Cell Line / System	Reference
Hpk1-IN-33	Hpk1	Ki	1.7 nM	-	[3] [4]
Hpk1	IL-2 Production	EC50: 286 nM		Jurkat WT	[3] [4]
Hpk1	IL-2 Production	EC50: >10000 nM		Jurkat Hpk1 KO	[3] [4]
GNE-1858	Hpk1 (wild-type)	Biochemical	IC50: 1.9 nM	-	[5] [6]
BGB-15025	Hpk1	Biochemical	IC50: 1.04 nM	-	[7] [8] [9]
NDI-101150	Hpk1	-	Potent and selective	-	[10] [11] [12] [13] [14]
CFI-402411	Hpk1	-	First-in-class oral inhibitor	-	[15] [16] [17] [18] [19]
ISR-05	Hpk1	Kinase Inhibition	IC50: 24.2 ± 5.07 μM	-	[1]
ISR-03	Hpk1	Kinase Inhibition	IC50: 43.9 ± 0.134 μM	-	[1]
M074-2865	Hpk1	Kinase Inhibition	IC50: 2.93 ± 0.09 μM	-	[20] [21]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The absence of specific Cellular Thermal Shift Assay (CETSA) data for **Hpk1-IN-33** is a current limitation in publicly available information.

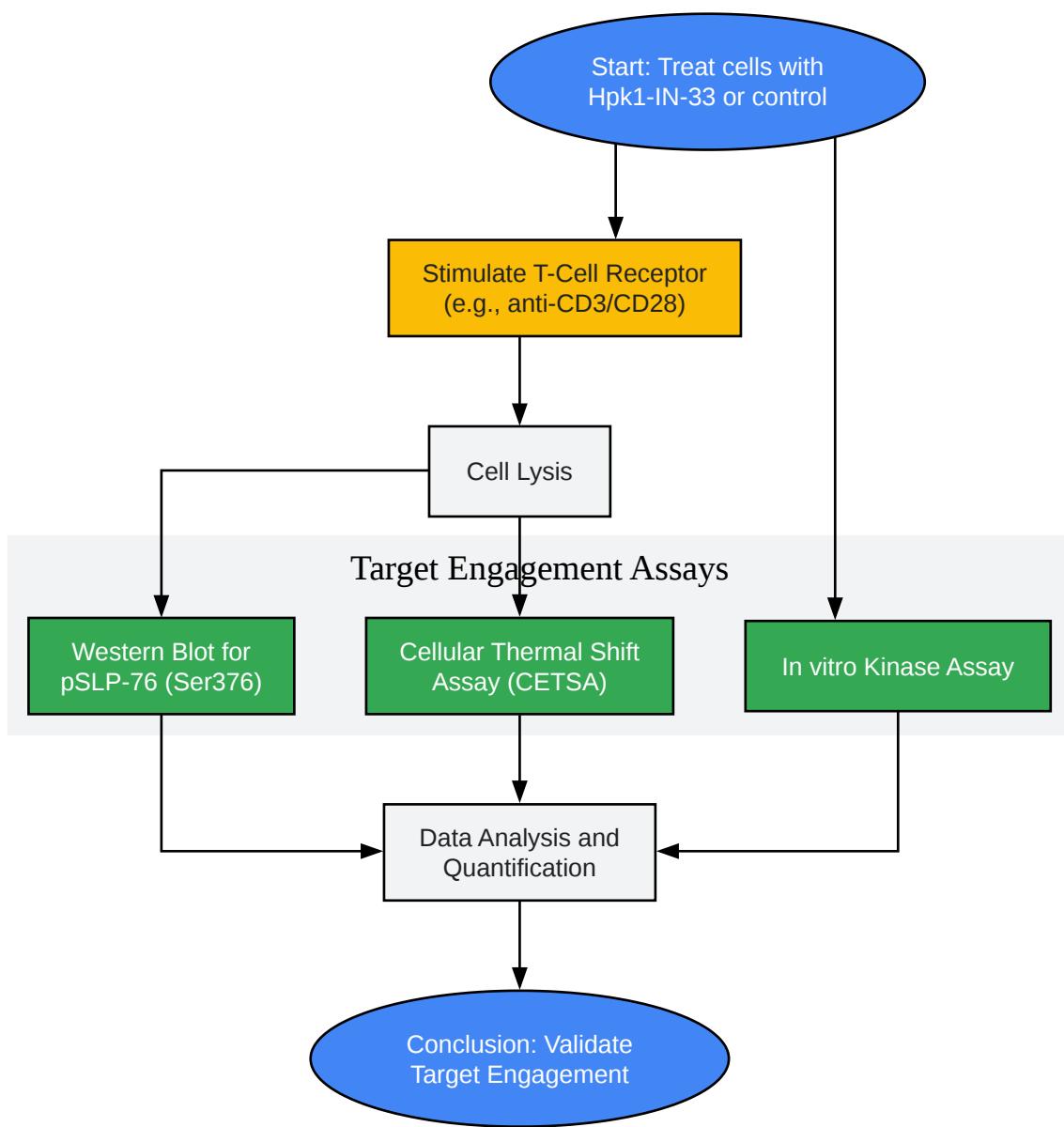
Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.



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Caption: Hpk1 Signaling Pathway in T-Cells.



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Caption: Experimental Workflow for Hpk1 Target Engagement.

Experimental Protocols

In Vitro Hpk1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) based assay to measure the binding of inhibitors to the Hpk1 kinase domain.

Materials:

- Hpk1 enzyme
- LanthaScreen® Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer
- Test compound (**Hpk1-IN-33** or other inhibitors)
- 384-well plate

Procedure:

- Prepare a serial dilution of the test compound.
- Add 4 μ L of the diluted compound to the assay plate.
- Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 μ L to each well.
- Prepare a 4X tracer solution in kinase buffer and add 4 μ L to each well.
- Incubate the plate at room temperature for 60 minutes.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
- Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

- Intact cells (e.g., Jurkat)
- Test compound (**Hpk1-IN-33** or other inhibitors)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

- Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
- Wash the cells with PBS to remove excess compound.
- Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
- Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
- Analyze the amount of soluble Hpk1 in the supernatant using Western blot or another protein detection method.
- Plot the amount of soluble Hpk1 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blot for Phospho-SLP-76 (Ser376)

This protocol is used to detect the phosphorylation of Hpk1's direct substrate, SLP-76, as a downstream biomarker of Hpk1 activity.

Materials:

- Cell lysates from stimulated and inhibitor-treated cells
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibody against phospho-SLP-76 (Ser376)
- Primary antibody for total SLP-76 or a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody for total SLP-76 or a loading control.
- Quantify the band intensities to determine the relative levels of pSLP-76. A decrease in pSLP-76 levels in the presence of the inhibitor indicates target engagement and inhibition of Hpk1 kinase activity.

Conclusion

Validating the target engagement of Hpk1 inhibitors in a cellular context is essential for their preclinical and clinical development. **Hpk1-IN-33** demonstrates potent inhibition of Hpk1 in biochemical and cellular assays. The experimental protocols provided in this guide offer robust methods for assessing the target engagement of **Hpk1-IN-33** and other inhibitors. The phosphorylation of SLP-76 at Ser376 serves as a reliable proximal biomarker for Hpk1 activity in cells. While direct CETSA data for **Hpk1-IN-33** is not yet publicly available, the provided protocol can be readily applied to generate this valuable information. This comparative guide serves as a valuable resource for researchers working to advance novel Hpk1 inhibitors for cancer immunotherapy.

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